tert-Butyl (S)-2-((tert-butoxycarbonyl)amino)-5-hydroxy-4-oxopentanoate
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Overview
Description
Tert-butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-5-hydroxy-4-oxopentanoate is a complex organic compound that features a tert-butyl group, a tert-butoxycarbonyl group, and a hydroxy-oxopentanoate moiety. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity patterns.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-5-hydroxy-4-oxopentanoate typically involves the esterification of a suitable precursor. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction conditions are mild, allowing for the conversion of sterically demanding and acid-labile substrates.
Industrial Production Methods
In industrial settings, the synthesis of tert-butyl esters can be achieved using flow microreactor systems. This method is more efficient, versatile, and sustainable compared to traditional batch processes . The flow process allows for better control over reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-5-hydroxy-4-oxopentanoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The oxo group can be reduced to form an alcohol.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Tert-butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-5-hydroxy-4-oxopentanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Studied for its role in enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for potential therapeutic applications due to its unique reactivity.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of tert-butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-5-hydroxy-4-oxopentanoate involves its interaction with various molecular targets and pathways. The tert-butoxycarbonyl group acts as a protecting group, preventing unwanted reactions at the amino site. The hydroxy and oxo groups participate in various chemical transformations, contributing to the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl acetate
- tert-Butyl alcohol
- tert-Butylamine
Uniqueness
Tert-butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-5-hydroxy-4-oxopentanoate is unique due to its combination of functional groups, which confer distinct reactivity patterns and applications. The presence of both tert-butyl and tert-butoxycarbonyl groups enhances its stability and versatility in chemical synthesis .
Properties
Molecular Formula |
C14H25NO6 |
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Molecular Weight |
303.35 g/mol |
IUPAC Name |
tert-butyl (2S)-5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoate |
InChI |
InChI=1S/C14H25NO6/c1-13(2,3)20-11(18)10(7-9(17)8-16)15-12(19)21-14(4,5)6/h10,16H,7-8H2,1-6H3,(H,15,19)/t10-/m0/s1 |
InChI Key |
BXINFOQPYKXTGB-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC(=O)CO)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(=O)CO)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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